REACTION_CXSMILES
|
[F:1][C:2]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([O:16]C)=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])=[CH:6]1.O.[OH-].[Li+].O>CO>[F:1][C:2]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([OH:16])=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])=[CH:6]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2000 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)COCCOC)C=CC(=C1)F
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was removed under vacuum and 1 M HCl
|
Type
|
ADDITION
|
Details
|
added (10.3 mL 10.3 mmol, 2 eq.)
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into EtOAc (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4), volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COCCOC)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |